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Executive Summary
In modern drug discovery and agrochemical development, highly functionalized aromatic

building blocks are the cornerstone of structure-activity relationship (SAR) optimization. 3-
Bromo-5-chloro-2-methylbenzaldehyde (CAS: 1934421-65-4) is a premium pharmacophore

precursor characterized by its dense substitution pattern. Featuring a reactive formyl group, an

activating methyl group, and two orthogonal halogen handles (bromo and chloro), this scaffold

enables the modular, late-stage construction of complex active pharmaceutical ingredients

(APIs), particularly in the design of targeted kinase inhibitors. This whitepaper provides an in-

depth analysis of its nomenclature, regioselective synthesis, orthogonal reactivity, and

analytical validation.

IUPAC Nomenclature & Physicochemical Profiling
The systematic naming of this compound strictly follows IUPAC nomenclature rules for

substituted benzenes. The parent structure is benzaldehyde, dictating that the carbon attached

to the formyl (-CHO) group is designated as C1.

The methyl (-CH3) group is located at C2 to provide the lowest possible locant numbering.
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The bromine (-Br) atom is located at C3.

The chlorine (-Cl) atom is located at C5.

When assembling the prefix, substituents are listed in alphabetical order (Bromo, Chloro,

Methyl), resulting in the definitive IUPAC name: 3-Bromo-5-chloro-2-methylbenzaldehyde.

Table 1: Physicochemical and Structural Data

Parameter Specification

IUPAC Name 3-Bromo-5-chloro-2-methylbenzaldehyde

CAS Registry Number 1934421-65-4

Molecular Formula C8H6BrClO

Molecular Weight 233.49 g/mol

Exact Mass 231.9290 g/mol

SMILES String O=Cc1c(C)c(Br)cc(Cl)c1

Topological Polar Surface Area (TPSA) 17.1 Å²

Hydrogen Bond Donors / Acceptors 0 / 1

Mechanistic Rationale & Synthetic Workflow
In our experience, direct formylation of poly-halogenated toluenes often yields an intractable

mixture of regioisomers. Therefore, the most robust, field-proven synthetic route to 3-bromo-5-
chloro-2-methylbenzaldehyde relies on the late-stage electrophilic aromatic bromination of

commercially available 5-chloro-2-methylbenzaldehyde [1].

The Causality of Regioselectivity: The regiocontrol in this reaction is governed by competing

electronic effects. The methyl group at C2 is activating (via hyperconjugation) and ortho/para-

directing. Conversely, the formyl group at C1 is strongly deactivating and meta-directing. Both

groups synergistically direct the incoming bromonium electrophile ( Br+ ) to the C3 position.

The C5 position is already sterically and electronically blocked by the existing chlorine atom,

ensuring exquisite regiocontrol and preventing over-bromination.
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Figure 1: Mechanistic pathway for the regioselective electrophilic bromination at the C3

position.

Step-by-Step Methodology: Electrophilic Aromatic
Bromination
This protocol is designed as a self-validating system; the visual and thermal cues at each step

confirm reaction fidelity.

Substrate Activation: Dissolve 5-chloro-2-methylbenzaldehyde (1.0 equiv) in concentrated

H2​SO4​(0.5 M) at 0 °C. Causality: The superacidic medium protonates the formyl group,

exacerbating its electron-withdrawing effect to prevent unwanted side reactions, while

simultaneously polarizing the brominating agent.

Electrophile Generation: Add N -Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30

minutes, maintaining the internal temperature below 5 °C. Causality: NBS in H2​SO4​

generates the highly electrophilic bromonium ion ( Br+ ), required to overcome the

deactivated nature of the chloro-benzaldehyde ring.

Regioselective Substitution: Allow the reaction to warm to ambient temperature (20-25 °C)

and stir for 4-6 hours. Monitor via HPLC until the starting material peak is <1%.

Quenching & Isolation: Pour the mixture slowly over crushed ice. The sudden decrease in

solubility forces the product to precipitate. Filter the crude solid and wash with cold water

until the filtrate is pH neutral.

Purification: Recrystallize from ethanol/water (3:1) to afford the target compound as an off-

white crystalline solid (>98% purity).

Orthogonal Reactivity in API Scaffold Design
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The strategic value of 3-bromo-5-chloro-2-methylbenzaldehyde lies in its dual, orthogonal

halogen handles [2]. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into

a carbon-halogen bond is the rate-determining step. Because the C-Br bond is weaker and

more polarizable than the C-Cl bond, it undergoes oxidative addition significantly faster [3].

This kinetic differential allows drug developers to perform a Suzuki-Miyaura coupling

exclusively at the C3-bromo position at room temperature. Subsequently, the intact C5-chloro

position can be activated under more forcing conditions (e.g., elevated temperatures, electron-

rich phosphine ligands like RuPhos) for a Buchwald-Hartwig amination. This sequential, self-

validating sequence prevents polymerization and enables the modular construction of complex

heterocyclic libraries.

3-Bromo-5-chloro-2-methylbenzaldehyde

Dual Halogen Handles

Suzuki-Miyaura Coupling

Pd(dppf)Cl2, Arylboronic Acid
Reacts preferentially at C3-Br

5-Chloro-3-aryl-2-methylbenzaldehyde

Monocoupled Intermediate

Buchwald-Hartwig Amination

Pd2(dba)3, Amine, RuPhos
Reacts at C5-Cl

Advanced Kinase Inhibitor Scaffold

Fully Functionalized
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Figure 2: Orthogonal cross-coupling workflow exploiting differential C-Br and C-Cl reactivity.

Self-Validating Analytical Protocols (QA/QC)
To ensure trustworthiness in downstream API synthesis, the structural integrity of 3-bromo-5-
chloro-2-methylbenzaldehyde must be verified using orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column

with a gradient of Water/Acetonitrile (0.1% TFA), the product elutes later than the starting

material due to the increased lipophilicity imparted by the bromine atom. A purity of >98% is

the standard threshold before downstream coupling.

1H NMR (400 MHz, CDCl3): The self-validating signature of this regioisomer lies in the

aromatic region. You will observe two distinct doublets (meta-coupling, J≈2.0 Hz) around 7.6

- 7.8 ppm, corresponding to the protons at C4 and C6. The aldehyde proton appears as a

sharp singlet at ~10.2 ppm, and the methyl group as a singlet at ~2.6 ppm.

High-Resolution Mass Spectrometry (HRMS-ESI): The isotopic envelope is the definitive

proof of structure. For the [M+H]+ ion, the m/z signals will appear at approximately 232.9,

234.9, and 236.9 in a characteristic 3:4:1 ratio. This specific isotopic distribution

unambiguously confirms the presence of exactly one chlorine ( 35Cl/37Cl ) and one bromine

( 79Br/81Br ) atom on the scaffold.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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